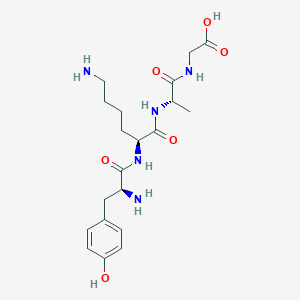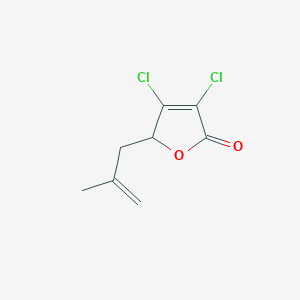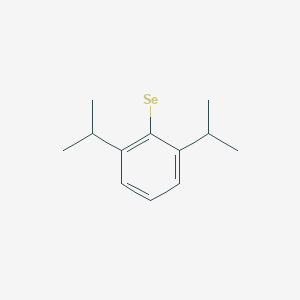![molecular formula C30H16F2O2 B12576888 Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- CAS No. 194936-19-1](/img/structure/B12576888.png)
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- is a chemical compound with the molecular formula C30H16F2O2 and a molecular weight of 446.444 g/mol . This compound is known for its unique structure, which includes two 4-fluorophenyl groups attached to an ethynylphenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanedione, bis[4-[(4-fluorophenyl)oxoacetyl]phenyl]-: This compound has a similar structure but with oxoacetyl groups instead of ethynyl groups.
Uniqueness
Ethanedione, bis[4-[(4-fluorophenyl)ethynyl]phenyl]- is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
194936-19-1 |
|---|---|
Formule moléculaire |
C30H16F2O2 |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
1,2-bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C30H16F2O2/c31-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29(33)30(34)26-15-7-22(8-16-26)2-4-24-11-19-28(32)20-12-24/h5-20H |
Clé InChI |
YRMRMRMSNRNNNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![2-[4-(4-Formylphenoxy)butoxy]benzaldehyde](/img/structure/B12576861.png)
![3-[(4-fluorophenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12576868.png)

![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)

![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)
